

A Comprehensive Profile of the Potent STAT6 Inhibitor YM-341619 (AS1617612)

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Compound of Interest		
Compound Name:	YM-341619	
Cat. No.:	B1245259	Get Quote

An important clarification for the research community: **YM-341619** and AS1617612 are designations for the same chemical entity. This guide provides a detailed analysis of this potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a key signaling molecule in the Th2 inflammatory pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting STAT6 in allergic diseases.

Mechanism of Action and Therapeutic Rationale

YM-341619 (also known as AS1617612) is a selective inhibitor of STAT6.[1][2][3] STAT6 is a crucial transcription factor in the signaling cascade initiated by interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines that are central to the development of T helper 2 (Th2) cell-mediated immune responses. These responses are hallmarks of allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. By inhibiting the activation of STAT6, YM-341619 effectively blocks the downstream signaling events that lead to Th2 cell differentiation, IgE production, and eosinophil-driven inflammation.[1][2][3]

Performance Data

The following tables summarize the in vitro and in vivo performance of **YM-341619** (AS1617612) based on available preclinical data.

In Vitro Potency and Selectivity



Assay	Description	Result (IC50)	Reference	
STAT6 Inhibition	Inhibition of STAT6 activation	0.70 nM	[1][2][3]	
Th2 Differentiation	Inhibition of IL-4 induced Th2 differentiation in mouse spleen T cells	0.28 nM	[1][2][3]	
STAT6 Luciferase Reporter Gene Activity	Inhibition of IL-4- induced STAT6- dependent gene expression in FW4 cells	1.5 nM	[1][2]	

In Vivo Efficacy in Allergic Models



Animal Model	Key Parameters	Dosing	Key Findings	Reference
DNP-Ascaris- sensitized rats	Plasma IgE levels	0.003-0.03 mg/kg (oral)	Dose-dependent suppression of IgE production (ED50 = 0.026 mg/kg). No effect on IgG2a levels.	[1]
Ovalbumin- sensitized rats	Eosinophil accumulation in the lung	0.003-3 mg/kg (oral)	Dose-dependent suppression of eosinophilia.	
Ovalbumin- sensitized rats	Airway hyperresponsive ness	0.3-3 mg/kg (oral)	Dose-dependent suppression of airway hyperresponsive ness.	_
Antigen- challenged mice	Eosinophil infiltration in the lung	0.3 mg/kg (oral)	71% inhibition of eosinophil infiltration compared to control.	[3]

Pharmacokinetic Profile



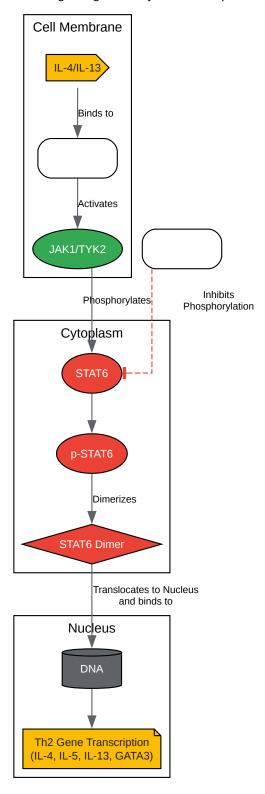
Species	Adminis tration	Dose	Cmax	Tmax	t1/2	Bioavail ability (F%)	Referen ce
Mice	Intraveno us (i.v.)	1 mg/kg	80 ng/mL	0.5 h	1.0 h	-	[3]
Mice	Oral (p.o.)	1 mg/kg	-	-	-	15%	[3]
Dogs	Intraveno us (i.v.)	0.5 mg/kg	29 ng/mL	1.2 h	0.7 h	-	[3]
Dogs	Oral (p.o.)	-	-	-	-	29%	[3]
Monkeys	Intraveno us (i.v.)	1 mg/kg	16 ng/mL	1.7 h	0.7 h	-	[3]
Monkeys	Oral (p.o.)	-	-	-	-	8%	[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating STAT6 inhibitors.



STAT6 Signaling Pathway in Th2 Response



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Caption: The IL-4/IL-13 signaling cascade leading to STAT6 activation and subsequent Th2 gene transcription. YM-341619 inhibits STAT6 phosphorylation.

General Experimental Workflow for STAT6 Inhibitor Evaluation Compound Synthesis (YM-341619) In Vitro Evaluation **Biochemical Assay** (e.g., STAT6 binding/inhibition) Cellular Assay (e.g., STAT6 Luciferase Reporter) Th2 Differentiation Assay Cytokine Production Analysis (IL-4, IL-5, IL-13) In Vivo Evaluation Allergic Disease Model (e.g., Ovalbumin-sensitized rats) Compound Administration (Oral, i.v.) Efficacy Readouts: - IgE levels Pharmacokinetic Studies - Eosinophil infiltration - Airway hyperresponsiveness Lead Optimization



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Caption: A generalized workflow for the preclinical evaluation of a STAT6 inhibitor, from initial in vitro screening to in vivo efficacy and pharmacokinetic studies.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of **YM-341619**.

STAT6 Luciferase Reporter Gene Assay

This assay is used to quantify the inhibitory effect of a compound on STAT6-mediated gene transcription.

- Cell Culture: HEK293 cells stably transfected with a STAT6-responsive luciferase reporter construct are cultured in appropriate media.
- Plating: Cells are seeded into 96-well plates at a density of approximately 20,000 cells per well and incubated overnight.
- Compound Treatment: The cells are pre-incubated with varying concentrations of YM-341619 (or vehicle control) for 30 minutes.
- Stimulation: Recombinant IL-4 is added to the wells to stimulate the STAT6 pathway, and the plates are incubated for 6-16 hours.
- Lysis and Luminescence Reading: A luciferase assay reagent is added to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to the level of STAT6-mediated gene transcription, is measured using a luminometer.
- Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the compound.

In Vitro Th2 Cell Differentiation Assay



This assay assesses the ability of a compound to inhibit the differentiation of naive T cells into Th2 effector cells.

- Isolation of Naive CD4+ T Cells: Spleens are harvested from mice, and naive CD4+ T cells are isolated using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- T Cell Activation and Differentiation: The isolated naive T cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling. The culture medium is supplemented with IL-4 to promote Th2 differentiation, and anti-IFN-γ antibody to block Th1 differentiation.
- Compound Treatment: **YM-341619** at various concentrations is added to the culture medium at the beginning of the differentiation process.
- Cell Culture: The cells are cultured for 4-5 days to allow for differentiation.
- Analysis of Th2 Cytokine Production: After the differentiation period, the cells are
 restimulated, and the levels of the hallmark Th2 cytokine, IL-4, in the culture supernatant are
 measured by ELISA. The expression of the master Th2 transcription factor, GATA-3, can be
 assessed by RT-PCR or intracellular flow cytometry.

Ovalbumin-Induced Asthma Model in Rats

This in vivo model is used to evaluate the efficacy of a compound in a setting that mimics key features of allergic asthma.

- Sensitization: Rats are sensitized to the allergen ovalbumin (OVA) by intraperitoneal injections of OVA emulsified in an adjuvant such as aluminum hydroxide. This is typically done on multiple days (e.g., days 1, 8, and 15) to establish a robust allergic phenotype.
- Challenge: After the sensitization period, the rats are challenged with aerosolized OVA to induce an asthmatic response in the lungs. This challenge is often repeated over several days.
- Compound Administration: YM-341619 is administered to the rats, typically via oral gavage, at various doses before and/or during the challenge phase.



- Assessment of Airway Inflammation: 24-48 hours after the final OVA challenge, bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. The total and differential cell counts in the BAL fluid are determined to quantify the extent of inflammatory cell infiltration, particularly eosinophils.
- Measurement of Airway Hyperresponsiveness: Airway hyperresponsiveness, a key feature of asthma, can be assessed by measuring the changes in lung function in response to a bronchoconstrictor agent like methacholine.
- Histological Analysis: Lung tissues can be collected for histological examination to assess for signs of inflammation, mucus production, and airway remodeling.
- Measurement of IgE: Blood samples are collected to measure the levels of OVA-specific IgE.

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